molecular formula C7H16N2O2 B151525 1-Amino-3-morpholinopropan-2-ol CAS No. 135913-02-9

1-Amino-3-morpholinopropan-2-ol

Cat. No. B151525
M. Wt: 160.21 g/mol
InChI Key: YSGPOQDTHDLUGE-UHFFFAOYSA-N
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Patent
US07179910B2

Procedure details

1-Chloro-3-morpholin-4-yl-propan-2-ol (2.0 g, 11 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at room temperature. Nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-morpholin-4-yl-propan-2-ol (2.0 g, 91%). 1H NMR (DMSO-d6) δ 2.30 (d, J=6.0 Hz, 2H), 2.36 (m, 4H, NCH2), 2.65 (dd, J=8.4, 12.8 Hz, 1H), 2.91 (dd, J=3.6, 12.8 Hz, 1H), 3.52 (m, 4H, OCH2), 3.87 (m, 1H, CH), 5.32 (s, 1H, OH), 8.02 (brs., 3H, NH3+). MS (m/z) 161.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:11])[CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[NH3:12]>CO>[NH2:12][CH2:2][CH:3]([OH:11])[CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC(CN1CCOCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the ammonia
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC(CN1CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07179910B2

Procedure details

1-Chloro-3-morpholin-4-yl-propan-2-ol (2.0 g, 11 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at room temperature. Nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-morpholin-4-yl-propan-2-ol (2.0 g, 91%). 1H NMR (DMSO-d6) δ 2.30 (d, J=6.0 Hz, 2H), 2.36 (m, 4H, NCH2), 2.65 (dd, J=8.4, 12.8 Hz, 1H), 2.91 (dd, J=3.6, 12.8 Hz, 1H), 3.52 (m, 4H, OCH2), 3.87 (m, 1H, CH), 5.32 (s, 1H, OH), 8.02 (brs., 3H, NH3+). MS (m/z) 161.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:11])[CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[NH3:12]>CO>[NH2:12][CH2:2][CH:3]([OH:11])[CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC(CN1CCOCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the ammonia
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC(CN1CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07179910B2

Procedure details

1-Chloro-3-morpholin-4-yl-propan-2-ol (2.0 g, 11 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at room temperature. Nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-morpholin-4-yl-propan-2-ol (2.0 g, 91%). 1H NMR (DMSO-d6) δ 2.30 (d, J=6.0 Hz, 2H), 2.36 (m, 4H, NCH2), 2.65 (dd, J=8.4, 12.8 Hz, 1H), 2.91 (dd, J=3.6, 12.8 Hz, 1H), 3.52 (m, 4H, OCH2), 3.87 (m, 1H, CH), 5.32 (s, 1H, OH), 8.02 (brs., 3H, NH3+). MS (m/z) 161.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:11])[CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[NH3:12]>CO>[NH2:12][CH2:2][CH:3]([OH:11])[CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC(CN1CCOCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the ammonia
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC(CN1CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.